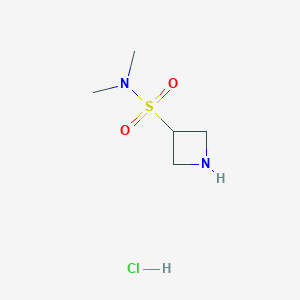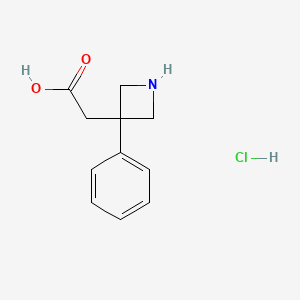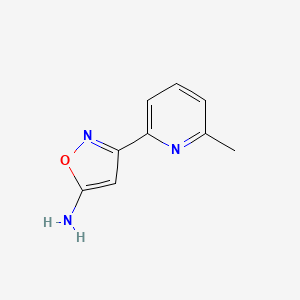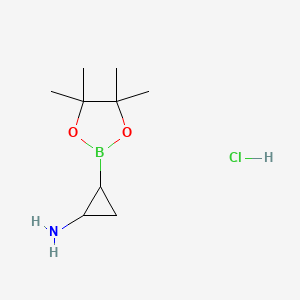
N,N-Dimethylazetidine-3-sulfonamide HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylazetidine-3-sulfonamide hydrochloride: This compound is characterized by its molecular formula C5H13ClN2O2S and a molecular weight of 200.7 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of N,N-Dimethylazetidine-3-sulfonamide hydrochloride typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic routes and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and specific solvents to facilitate the formation of the sulfonamide bond .
Industrial Production Methods: : In industrial settings, the production of N,N-Dimethylazetidine-3-sulfonamide hydrochloride may involve large-scale oxidative coupling processes. These processes are designed to be efficient and environmentally friendly, utilizing readily available low-cost commodity chemicals .
Análisis De Reacciones Químicas
Types of Reactions: : N,N-Dimethylazetidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfonamide functional group, which is reactive under specific conditions .
Common Reagents and Conditions: : Common reagents used in the reactions of N,N-Dimethylazetidine-3-sulfonamide hydrochloride include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed: : The major products formed from the reactions of N,N-Dimethylazetidine-3-sulfonamide hydrochloride depend on the type of reaction. For example, oxidation reactions may yield sulfonic acids, while substitution reactions may produce various substituted sulfonamides .
Aplicaciones Científicas De Investigación
N,N-Dimethylazetidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in the development of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of N,N-Dimethylazetidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide functional group is known to interact with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, making the compound useful in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- Sulfenamides
- Sulfinamides
- Sulfonamides
Comparison: : N,N-Dimethylazetidine-3-sulfonamide hydrochloride is unique due to its specific structural features, such as the presence of the azetidine ring and the dimethyl substitution on the nitrogen atom . This distinguishes it from other sulfonamide compounds, which may have different substituents or ring structures .
Propiedades
Fórmula molecular |
C5H13ClN2O2S |
|---|---|
Peso molecular |
200.69 g/mol |
Nombre IUPAC |
N,N-dimethylazetidine-3-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-7(2)10(8,9)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H |
Clave InChI |
TYWCWSJNYABTEQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1CNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate](/img/structure/B13529191.png)








![tert-butyl (3'aR,6'aS)-2,2-dichloro-3-oxo-hexahydro-1'H-spiro[cyclobutane-1,5'-cyclopenta[c]pyrrole]-2'-carboxylate](/img/structure/B13529228.png)



